molecular formula C9H9F2NO2 B1361450 D-2,6-Difluorophenyl-alanine CAS No. 266360-62-7

D-2,6-Difluorophenyl-alanine

Cat. No. B1361450
M. Wt: 201.17 g/mol
InChI Key: RFOVYDPRGDZBLJ-MRVPVSSYSA-N
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Description

D-2,6-Difluorophenyl-alanine is a chemical compound with the molecular formula C9H9F2NO2 . Its IUPAC name is (2R)-2-amino-3-(2,6-difluorophenyl)propanoic acid . It has a molecular weight of 201.17 .


Molecular Structure Analysis

The InChI code for D-2,6-Difluorophenyl-alanine is 1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

D-2,6-Difluorophenyl-alanine is a white to yellow solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Enzymic Activation and Bacterial Cell Wall Synthesis

D-2,6-Difluorophenyl-alanine, as a variant of D-alanine, is involved in the enzymatic activation in microorganisms. D-Alanine is a significant component in cell-wall preparations of various microorganisms and plays a crucial role in the biosynthesis of bacterial peptidoglycan precursor. This makes D-alanine, and by extension its derivatives like D-2,6-Difluorophenyl-alanine, relevant in studying bacterial growth and antibiotic resistance mechanisms (Baddiley & Neuhaus, 1960).

Asymmetric Synthesis

The compound finds application in asymmetric synthesis processes. In a study, an (R)-transaminase-catalyzed asymmetric amination of pyruvate was used for the synthesis of D-alanine, demonstrating the feasibility and importance of such synthesis pathways (Jia et al., 2022).

Biosensor Development

D-2,6-Difluorophenyl-alanine, as a component of D-alanine derivatives, has been used in the development of enzymatic biosensors. These biosensors are designed for the sensing and determination of D-alanine, which has important applications in medical diagnostics and research (Shoja, Rafati, & Ghodsi, 2017).

Medical Imaging

Innovative applications in medical imaging have been developed using D-alanine derivatives. For instance, D-[3-11C]Alanine, a derivative, has been used in positron emission tomography (PET) to detect living bacteria in vivo, exploiting the unique metabolic feature of bacteria incorporating D-amino acids into peptidoglycan (Parker et al., 2020).

Antibacterial Drug Target

D-Alanine and its derivatives are targeted in the development of antibacterial drugs. The alanine racemase enzyme, which converts L-alanine to D-alanine, is a potential target for novel antibiotics, particularly against bacteria like Mycobacterium tuberculosis (Wei et al., 2016).

Physiological Role and Disease Implications

Studies have explored the physiological role and disease implications of D-alanine, which is present in vertebrates and invertebrates. Research on D-alanine, including its derivatives, is significant as it contributes to our understanding of the mammalian nervous and endocrine systems (Lee, Qiu, & Sweedler, 2020).

Safety And Hazards

The safety information available indicates that D-2,6-Difluorophenyl-alanine may pose some hazards. The associated hazard statements are H302, H315, H320, and H335 . The precautionary statements are P264, P270, P301+P312, and P330 .

properties

IUPAC Name

(2R)-2-amino-3-(2,6-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOVYDPRGDZBLJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)C[C@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351996
Record name D-2,6-Difluorophenyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-2,6-Difluorophenyl-alanine

CAS RN

266360-62-7
Record name D-2,6-Difluorophenyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 266360-62-7
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